Whitfield's ointment

Description

Properties

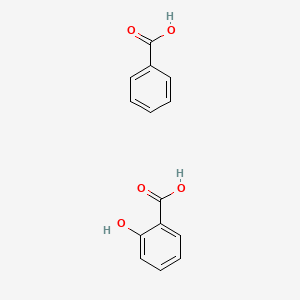

CAS No. |

78838-00-3 |

|---|---|

Molecular Formula |

C14H12O5 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

benzoic acid;2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6O3.C7H6O2/c8-6-4-2-1-3-5(6)7(9)10;8-7(9)6-4-2-1-3-5-6/h1-4,8H,(H,9,10);1-5H,(H,8,9) |

InChI Key |

CUBCNYWQJHBXIY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O |

Synonyms |

Whitfield's Ointment |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological Profile of Benzoic Acid and Salicylic Acid Combination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth pharmacological profile of the combination of benzoic acid and salicylic acid, a long-standing topical formulation primarily used for the treatment of superficial fungal infections, commonly known as Whitfield's Ointment. The document elucidates the synergistic mechanism of action, pharmacokinetic and pharmacodynamic properties, and therapeutic applications of this combination. Detailed experimental protocols for in vitro and in vivo efficacy testing are provided, alongside a comprehensive summary of clinical trial data. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular interactions and research methodologies.

Introduction

The combination of benzoic acid and salicylic acid has been a mainstay in dermatology for the treatment of superficial fungal infections, such as tinea corporis and tinea pedis.[1][2] Benzoic acid possesses fungistatic properties, while salicylic acid acts as a keratolytic agent, enhancing the penetration of benzoic acid into the stratum corneum where dermatophytes reside.[2][3] This synergistic relationship results in an effective and affordable treatment option. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals interested in this classic formulation.

Mechanism of Action

The efficacy of the benzoic acid and salicylic acid combination stems from the distinct yet complementary actions of its components.

Benzoic Acid: The Antifungal Agent

Benzoic acid's primary antifungal mechanism involves the disruption of fungal cellular homeostasis. As a weak acid, it penetrates the fungal cell membrane in its undissociated form.[3] Once inside the cytoplasm, which has a higher pH, the benzoic acid dissociates, releasing protons and lowering the intracellular pH.[4] This acidification inhibits key metabolic processes, most notably glycolysis, by inhibiting the enzyme phosphofructokinase.[4][5] The inhibition of this critical enzyme leads to a depletion of ATP, the cell's primary energy currency, ultimately restricting fungal growth.[4]

Salicylic Acid: The Keratolytic and Anti-inflammatory Agent

Salicylic acid's primary role in this combination is its keratolytic effect. It facilitates the removal of the outer layer of the skin (stratum corneum) by reducing the cohesion between corneocytes.[2] This action is crucial for treating fungal infections as it helps to shed infected skin cells and allows for deeper penetration of the antifungal agent, benzoic acid.[3]

In addition to its keratolytic properties, salicylic acid also possesses mild anti-inflammatory effects. It can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. Furthermore, it has been shown to inhibit the NF-κB signaling pathway, which plays a central role in the inflammatory response.

Synergistic Effect

The combination of benzoic acid and salicylic acid exhibits a synergistic effect. Salicylic acid's keratolytic action removes the barrier of the stratum corneum, allowing for more effective penetration of benzoic acid to the site of infection.[3] This enhanced delivery of the antifungal agent to the dermatophytes results in a more potent therapeutic effect than either agent used alone.

Pharmacokinetic and Pharmacodynamic Properties

Pharmacokinetics

The pharmacokinetic profile of the combination is primarily related to its topical application.

| Parameter | Benzoic Acid | Salicylic Acid |

| Absorption | Minimal systemic absorption occurs with topical application. If absorbed, it is rapidly processed.[6][7] | Systemic absorption can occur, especially with widespread use or on inflamed skin.[6] |

| Distribution | Not applicable for topical use unless significant systemic absorption occurs. | If absorbed systemically, it is rapidly distributed to all body tissues.[6][7] |

| Metabolism | If systemically absorbed, it is conjugated with glycine in the liver to form hippuric acid.[6][7] | Primarily metabolized in the liver. |

| Excretion | Hippuric acid is rapidly excreted in the urine.[6][7] | Excreted in the urine, with the rate dependent on urinary pH.[6][7] |

Pharmacodynamics

The pharmacodynamic effect is localized to the site of application. The onset of action is typically gradual, with clinical improvement observed after several days of consistent use. The duration of action is dependent on the continued application of the ointment.

Clinical Efficacy

The combination of benzoic acid and salicylic acid, in the form of this compound, has been evaluated in several clinical trials for the treatment of dermatophytosis.

| Study Type | Comparison | Fungal Infection | Key Findings | Reference |

| Randomized, Double-Blind, Placebo-Controlled | Modified this compound (5% Benzoic Acid, 5% Salicylic Acid) + Griseofulvin vs. Placebo + Griseofulvin | Difficult-to-treat dermatophytosis | Statistically significant improvement in clinical assessment of disease severity and patient's perception in the this compound arm at two weeks. | [1] |

| Double-Blind Trial | Whitfield's Cream vs. Clotrimazole Cream | Dermatophyte infection | Whitfield's cream was as effective as clotrimazole cream after 6 weeks of treatment. Cure rates ranged from 80% to over 90%. | [8] |

| Randomized Controlled Study | This compound + Oral Fluconazole vs. Topical 1% Butenafine | Tinea infections | Both treatments showed a significant reduction in signs and symptoms, with approximately 98% of patients having their lesions completely cleared. This compound with fluconazole was found to be as efficacious and more cost-effective. | [9] |

| Retrospective Data Analysis | Multidrug therapy including this compound and oral Griseofulvin | Recalcitrant dermatophyte infections | 91% of patients who completed the treatment achieved complete clinical cure within three months. | [10] |

| Randomized Comparative Study | This compound (6% Benzoic Acid, 3% Salicylic Acid) vs. Clotrimazole 1% Cream | Mild-to-moderate tinea corporis | Both treatments were effective, but clotrimazole showed a more rapid initial response. | [11] |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the benzoic acid and salicylic acid combination against dermatophytes.

Materials:

-

Dermatophyte isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)

-

Sabouraud Dextrose Agar (SDA)

-

RPMI-1640 medium buffered with MOPS

-

Benzoic acid and salicylic acid stock solutions

-

96-well microtiter plates

-

Spectrophotometer (optional, for quantitative reading)

Procedure:

-

Inoculum Preparation:

-

Culture the dermatophyte isolates on SDA plates at 28-30°C for 7-14 days.

-

Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Prepare serial two-fold dilutions of benzoic acid and salicylic acid, both individually and in combination, in RPMI-1640 medium in the 96-well plates.

-

-

Inoculation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

-

Incubation:

-

Incubate the plates at 28-30°C for 4-7 days.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the drug combination that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control. This can be determined visually or by reading the absorbance with a spectrophotometer.

-

In Vivo Efficacy Testing: Guinea Pig Model of Dermatophytosis

This protocol outlines a method for evaluating the in vivo efficacy of the topical combination.

Materials:

-

Hartley guinea pigs

-

Dermatophyte culture (e.g., Trichophyton mentagrophytes)

-

Benzoic acid and salicylic acid ointment

-

Control ointment (vehicle)

-

Shaving equipment

-

Scoring system for clinical signs (e.g., erythema, scaling, crusting)

Procedure:

-

Infection:

-

Anesthetize the guinea pigs and shave an area on their back.

-

Abrade the skin gently and apply a suspension of the dermatophyte culture.

-

-

Treatment:

-

Once infection is established (typically 7-10 days post-infection), divide the animals into treatment and control groups.

-

Apply the benzoic acid and salicylic acid ointment to the infected area of the treatment group daily for a specified period (e.g., 14-21 days).

-

Apply the vehicle ointment to the control group.

-

-

Evaluation:

-

Clinically score the lesions at regular intervals based on erythema, scaling, and crusting.

-

At the end of the treatment period, take skin scrapings for mycological examination (KOH mount and culture) to determine fungal clearance.

-

-

Data Analysis:

-

Compare the clinical scores and mycological cure rates between the treatment and control groups to determine the efficacy of the formulation.

-

Safety and Tolerability

The combination of benzoic acid and salicylic acid is generally well-tolerated. The most common side effect is mild skin irritation, which may include a burning sensation, redness, and peeling at the site of application.[12][13] These effects are usually transient. Systemic toxicity is rare with appropriate topical use but can occur if applied to large areas of the body, on broken skin, or under occlusion, leading to salicylate toxicity.

Conclusion

The combination of benzoic acid and salicylic acid remains a relevant and effective topical treatment for superficial fungal infections. Its synergistic mechanism of action, leveraging the antifungal properties of benzoic acid and the keratolytic and penetration-enhancing effects of salicylic acid, provides a sound pharmacological basis for its use. While newer antifungal agents are available, the proven efficacy, cost-effectiveness, and well-established safety profile of this combination ensure its continued place in the dermatological armamentarium. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the core pharmacological principles and providing detailed methodologies for further investigation.

References

- 1. jidc.org [jidc.org]

- 2. droracle.ai [droracle.ai]

- 3. What is Benzoic Acid used for? [synapse.patsnap.com]

- 4. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medex.com.bd [medex.com.bd]

- 7. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 8. Treatment of superficial mycoses in the tropics: this compound versus clotrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparative study to evaluate efficacy, safety and cost-effectiveness between this compound + oral fluconazole versus topical 1% butenafine in tinea infections of skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Griseofulvin and Whitfield’s ointment- time for their resurrection as part of multidrug therapy in management of recalcitrant dermatophyte infections? - IP Indian J Clin Exp Dermatol [ijced.org]

- 11. Effect of Salicylic Acid 3% + Benzoic Acid 6% (this compound), Clotrimazole 1% Cream, and Systemic Terbinafine on Mild-to-Moderate Tinea Corporis: A Randomized Comparative Study - International Journal of Recent Surgical and Medical Sciences [ijrsms.com]

- 12. benzoic acid and salicylic acid (topical) [myactivehealth.com]

- 13. Benzoic Acid + Salicylic Acid: View Uses, Side Effects and Medicines [truemeds.in]

Whitfield's Ointment: A Technical Guide to its Historical Development and Formulation

Introduction

Whitfield's ointment, a venerable yet effective topical formulation, has been a mainstay in the treatment of superficial fungal infections for over a century. Developed by the esteemed British dermatologist Arthur Whitfield, this compound of benzoic and salicylic acids has proven to be a cost-effective and reliable therapeutic option, particularly for dermatophytoses such as tinea pedis (athlete's foot) and tinea corporis (ringworm). This technical guide provides an in-depth exploration of the historical development, formulation, mechanism of action, and analytical methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.

Historical Development

The genesis of this compound can be traced back to the early 20th century, a period of significant advancement in the understanding of dermatological diseases. Dr. Arthur Whitfield (1868–1947), a professor of dermatology at King's College Hospital in London, was a pioneer in the field of mycology.[1] His research into fungal infections of the skin, particularly "eczematoid ringworm," led to the development of this iconic formulation.[2]

The ointment was first described in his influential textbook, "A Handbook of Skin Diseases and their Treatment," published in 1907.[1][3] The formulation was a direct response to the need for an effective topical treatment for ringworm infections, which were prevalent. The original formulation, which has remained largely unchanged, combined the fungistatic properties of benzoic acid with the keratolytic action of salicylic acid.[4] This dual-action approach was innovative for its time and proved to be highly effective in removing the infected stratum corneum and inhibiting fungal growth. The ointment was officially recognized in pharmacopoeias, solidifying its place in dermatological therapy.

Formulation

The standard formulation of this compound, as recognized by major pharmacopoeias such as the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP), consists of benzoic acid and salicylic acid in a suitable ointment base.[5][6]

Active Pharmaceutical Ingredients (APIs)

The therapeutic effect of this compound is derived from its two active ingredients:

-

Benzoic Acid: An aromatic carboxylic acid with fungistatic properties, meaning it inhibits the growth of fungi.[7]

-

Salicylic Acid: A beta-hydroxy acid that acts as a keratolytic agent, promoting the shedding of the outer layer of the skin.[8]

Standard and Varied Formulations

The classical and most widely used formulation is presented in the table below. Variations in the concentrations of the active ingredients exist to accommodate for use on more sensitive areas of the skin, where a half-strength formulation is often recommended.[4]

| Formulation | Benzoic Acid (% w/w) | Salicylic Acid (% w/w) | Typical Base | Primary Use |

| Standard Strength | 6% | 3% | Petrolatum, Emulsifying Ointment | Treatment of tinea pedis, tinea corporis, and other dermatophytoses. |

| Half Strength | 3% | 1.5% | Petrolatum, Emulsifying Ointment | Treatment of fungal infections on sensitive skin areas. |

| Full Strength (less common) | 12% | 6% | Petrolatum, Emulsifying Ointment | Treatment of recalcitrant or hyperkeratotic fungal infections. |

Data compiled from multiple sources.[4]

Mechanism of Action

The efficacy of this compound is attributed to the synergistic action of its two active ingredients.

Benzoic Acid: Fungistatic Action

Benzoic acid's antifungal mechanism is primarily due to its ability to disrupt the cellular integrity and metabolism of fungal organisms.[7] The undissociated form of the acid penetrates the fungal cell membrane. Once inside the more neutral intracellular environment, it dissociates, releasing protons and lowering the intracellular pH. This acidification inhibits key metabolic processes, particularly glycolysis, by inhibiting enzymes such as phosphofructokinase.[9][10] The subsequent decrease in ATP production restricts fungal growth and replication.[10]

Caption: Mechanism of Fungistatic Action of Benzoic Acid.

Salicylic Acid: Keratolytic Action

Salicylic acid's primary role is to facilitate the removal of the hyperkeratotic stratum corneum, where dermatophytes reside. It acts as a desmolytic agent, dissolving the intercellular cement that binds corneocytes together.[3][8] This action reduces corneocyte cohesion, leading to exfoliation of the outer skin layers.[11] By removing the infected tissue, salicylic acid not only helps to eliminate the fungus but also enhances the penetration of benzoic acid to the deeper layers of the epidermis.

Caption: Mechanism of Keratolytic Action of Salicylic Acid.

Experimental Protocols

The preparation of this compound involves the incorporation of the active ingredients into a suitable ointment base. The following protocols outline both a historical and a modern approach to compounding.

Historical Compounding Protocol (Early 20th Century)

This method relies on manual mixing and simple equipment.

Materials:

-

Benzoic Acid, fine powder

-

Salicylic Acid, fine powder

-

Liquid Paraffin

-

Lanolin (Wool Fat)

-

White Petrolatum (White Soft Paraffin)

-

Mortar and Pestle

-

Spatula

-

Ointment Slab or Parchment Paper

Procedure:

-

Trituration: The benzoic acid and salicylic acid powders are placed in a mortar. A small amount of liquid paraffin is added, and the mixture is triturated with the pestle until a smooth, fine paste is formed. This process, known as levigation, reduces the particle size of the powders and ensures they are evenly dispersed.

-

Incorporation of Lanolin: The lanolin is gradually added to the paste in the mortar, and the mixture is continuously triturated until homogenous.

-

Incorporation of Petrolatum: The white petrolatum is then added in small portions, with thorough mixing after each addition, until all the base has been incorporated and the ointment is uniform in consistency and appearance.

-

Final Mixing: The ointment is transferred to an ointment slab and worked with a spatula to ensure final homogeneity.

-

Packaging: The finished ointment is packed into a suitable container, such as a jar.

Caption: Historical Compounding Workflow for this compound.

Modern Compounding Protocol (Using Emulsifying Ointment)

Modern compounding may utilize more advanced equipment and pre-formulated bases.[2]

Materials:

-

Benzoic Acid, fine powder (60 g for a 1000 g batch)

-

Salicylic Acid, fine powder (30 g for a 1000 g batch)

-

Emulsifying Ointment (910 g for a 1000 g batch)

-

Sieve (180 µm)

-

Electronic Balance

-

Spatula

-

Ointment Mill (optional)

-

Ointment Slab

Procedure:

-

Sieving: The benzoic acid and salicylic acid powders are passed through a 180 µm sieve to ensure a fine particle size and remove any aggregates.

-

Weighing: The required quantities of the sieved powders and the emulsifying ointment are accurately weighed.

-

Geometric Dilution: A small amount of the emulsifying ointment (approximately equal in volume to the powders) is placed on an ointment slab. The powders are incorporated into this portion of the base and mixed thoroughly with a spatula until a uniform paste is formed.

-

Progressive Incorporation: Successive portions of the emulsifying ointment are added to the mixture, with thorough mixing after each addition, until all the base has been incorporated.

-

Homogenization (Optional): For a smoother texture and to ensure uniform dispersion of the active ingredients, the ointment may be passed through an ointment mill.

-

Quality Control: The final product is inspected for appearance, consistency, and freedom from grittiness.

-

Packaging: The ointment is packaged in a well-closed container, such as a tube or jar, and labeled appropriately.

Analytical Methods and Quality Control

Ensuring the quality and potency of this compound requires specific analytical testing as outlined in pharmacopoeias.[4][9]

Identification

-

Thin-Layer Chromatography (TLC): A common method for identifying the presence of benzoic acid and salicylic acid. A solution of the ointment is spotted on a TLC plate alongside standard solutions of the two acids. After development in a suitable solvent system, the spots are visualized under UV light, and the Rf values of the spots from the sample are compared to those of the standards.[9]

Assay (Content of Active Ingredients)

-

Spectrophotometry: A validated UV spectrophotometric method can be used for the simultaneous determination of benzoic acid and salicylic acid. Absorbance measurements are taken at two different wavelengths, and the concentrations are calculated using simultaneous equations.[4]

-

High-Performance Liquid Chromatography (HPLC): A more modern and precise method for the separation and quantification of benzoic acid and salicylic acid.

Quality Control Parameters for Ointments

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | A smooth, homogenous, white to off-white ointment, free from lumps and grittiness. |

| Identification | Thin-Layer Chromatography (TLC) | The principal spots in the chromatogram of the sample correspond in position, color, and intensity to those in the chromatogram of the standard. |

| Assay | UV-Vis Spectrophotometry or HPLC | Contains not less than 90.0% and not more than 110.0% of the labeled amount of benzoic acid and salicylic acid. |

| Minimum Fill | Weight Variation | Meets the requirements for weight variation as specified in the relevant pharmacopoeia. |

| Microbial Contamination | Microbial Enumeration Tests | The total aerobic microbial count and the total combined yeasts and molds count are within the limits specified in the pharmacopoeia. |

Based on general pharmacopoeial requirements.

Clinical Efficacy and Modern Perspective

While newer synthetic antifungal agents have been developed, this compound remains a relevant and cost-effective treatment option, particularly in resource-limited settings.[4] Clinical studies have demonstrated its efficacy, especially when used in combination with oral antifungal agents for more extensive infections. However, a systematic review of the literature has highlighted the need for more high-quality clinical trials to definitively establish its effectiveness compared to modern therapies.[5] The main side effects are local skin irritation and a mild burning sensation upon application, which are generally transient.[12]

Conclusion

This compound stands as a testament to the enduring principles of dermatological formulation. Its development by Arthur Whitfield was a significant contribution to the treatment of superficial fungal infections. The synergistic combination of a keratolytic agent and a fungistatic agent in a simple ointment base has proven to be a robust and effective therapeutic strategy. While modern analytical techniques have refined the quality control of this formulation, its core composition and therapeutic rationale have remained unchanged for over a century, securing its place in the annals of dermatological medicine.

References

- 1. Benzoic and Salicylic Acids Ointment [doi.usp.org]

- 2. gauthmath.com [gauthmath.com]

- 3. Determination of benzoic acid and salicylic acid in commercial benzoic and salicylic acids ointments by spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. efda.gov.et [efda.gov.et]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. Benzoic and Salicylic Acids Ointment - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. Benzoic and Salicylic Acids Ointment [drugfuture.com]

- 11. Benzoic Acid BP/USP in Topical Pharmaceutical Formulations: A Comprehensive OverviewIntroduction – healthychemical [healthychemical.com]

- 12. BENZOIC acid + SALICYLIC acid ointment = Whitfield’s ointment | MSF Medical Guidelines [medicalguidelines.msf.org]

In Vitro Efficacy of Whitfield's Ointment Against Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whitfield's ointment, a topical formulation developed by British dermatologist Arthur Whitfield, has been a long-standing treatment for superficial fungal infections caused by dermatophytes.[1][2][3] Its efficacy stems from the combined action of its two active ingredients: benzoic acid and salicylic acid.[3][4][5] This technical guide provides an in-depth analysis of the in vitro studies on the efficacy of this compound and its components against dermatophytes, detailing experimental protocols and presenting quantitative data for comparative analysis.

Composition: The standard formulation of this compound typically contains 6% benzoic acid and 3% salicylic acid in a suitable base, such as petrolatum.[3] Variations in concentration exist to accommodate different skin sensitivities.[3]

Mechanism of Action

The antifungal effect of this compound is attributed to the distinct yet synergistic actions of its components.

Benzoic Acid: This agent primarily acts by disrupting the internal pH of fungal cells.[4] In its undissociated form, benzoic acid penetrates the fungal cell membrane and then dissociates within the cytoplasm.[4] This leads to a drop in intracellular pH, which in turn inhibits essential enzymatic activities and metabolic processes, ultimately leading to fungistatic action.[4][6][7] Specifically, benzoic acid has been shown to inhibit phosphofructokinase, a key enzyme in glycolysis, leading to a decrease in ATP production and restricted growth.[6][7]

Salicylic Acid: The primary role of salicylic acid is its keratolytic activity, breaking down keratin in the outer layer of the skin.[2][4][5] This action facilitates the removal of infected stratum corneum and enhances the penetration of benzoic acid to the deeper layers of the skin where the dermatophytes reside.[4] In addition to its keratolytic effect, in vitro studies have shown that salicylic acid itself possesses antifungal properties, causing damage to the fungal plasma membrane.[8]

Synergistic Effect: The combination of benzoic acid's fungistatic properties and salicylic acid's keratolytic and antifungal activity creates a synergistic effect, enhancing the overall efficacy of the ointment.[4] While benzoic acid inhibits fungal growth, salicylic acid exposes the deeper seated fungi to the active agent and contributes to the overall antifungal environment.

Data Presentation: In Vitro Efficacy

Quantitative data from in vitro studies on the efficacy of this compound and its individual components against dermatophytes are summarized below. The primary methods used for evaluation are the agar well diffusion method (measuring zones of inhibition) and broth microdilution (determining Minimum Inhibitory Concentration - MIC).

| Antifungal Agent | Dermatophyte Species | Test Method | Result | Source |

| Salicylic Acid | Trichophyton mentagrophytes | Agar Well Diffusion | 1.5 cm zone of inhibition | [9][10] |

| Benzoic Acid | Trichophyton mentagrophytes | Agar Well Diffusion | 0 cm zone of inhibition | [9][10] |

| 2% Miconazole + 3% Salicylic Acid + 6% Benzoic Acid | Trichophyton mentagrophytes | Agar Well Diffusion | 5 cm zone of inhibition | [9][11] |

Note: The study demonstrating a 5 cm zone of inhibition included miconazole, which is not a component of traditional this compound. This highlights the potential for synergistic effects with other antifungal agents.

Experimental Protocols

Detailed methodologies for key in vitro experiments are outlined below, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15][16]

Agar Well Diffusion Method

This method is used to determine the antifungal activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the test agent.[17][18][19]

Protocol:

-

Media Preparation: Sabouraud Dextrose Agar (SDA) or Mueller-Hinton agar supplemented with glucose and methylene blue is prepared and sterilized.[20] The molten agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculum Preparation: A standardized suspension of fungal conidia or hyphal fragments is prepared from a fresh culture of the dermatophyte. The concentration is adjusted to a 0.5 McFarland standard.[14]

-

Inoculation: The surface of the agar plate is uniformly inoculated with the fungal suspension using a sterile swab.

-

Well Creation: A sterile cork borer (typically 6-8 mm in diameter) is used to create wells in the agar.[17]

-

Application of Test Agent: A specified volume of this compound (or its individual components) is placed into each well. A negative control (ointment base) and a positive control (a known antifungal agent) should be included.

-

Incubation: The plates are incubated at a suitable temperature (typically 28-30°C) for a period sufficient for fungal growth to be visible (usually 4-7 days).[12][14]

-

Measurement: The diameter of the zone of complete inhibition of fungal growth around each well is measured in millimeters.

Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14][15][16]

Protocol:

-

Media Preparation: RPMI 1640 medium with L-glutamine and buffered with MOPS is commonly used for antifungal susceptibility testing of dermatophytes.[13][14]

-

Preparation of Antifungal Agent: A stock solution of the test agent (e.g., a soluble form of benzoic acid and salicylic acid in the appropriate ratio) is prepared. Serial twofold dilutions are then made in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the dermatophyte is prepared as described for the agar well diffusion method and diluted in the test medium to a final concentration of approximately 0.4 x 104 to 5 x 104 CFU/mL.[12]

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing medium only) are included.

-

Incubation: The microtiter plate is incubated at 28-30°C for 4-7 days.[12][14]

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥80%) compared to the growth control well. This can be assessed visually or using a spectrophotometer.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Antifungal Mechanism of this compound.

References

- 1. ijans.org [ijans.org]

- 2. Griseofulvin and Whitfield’s ointment- time for their resurrection as part of multidrug therapy in management of recalcitrant dermatophyte infections? - IP Indian J Clin Exp Dermatol [ijced.org]

- 3. grokipedia.com [grokipedia.com]

- 4. What is Benzoic Acid used for? [synapse.patsnap.com]

- 5. Benzoic Acid + Salicylic Acid: View Uses, Side Effects and Medicines [truemeds.in]

- 6. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of salicylic acid peel in dermatophytosis.pptx [slideshare.net]

- 9. sdiarticle4.com [sdiarticle4.com]

- 10. sdiarticle4.com [sdiarticle4.com]

- 11. journalmrji.com [journalmrji.com]

- 12. Antifungal susceptibility testing of dermatophytes: Development and evaluation of an optimised broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medicinearticle.com [medicinearticle.com]

- 16. msjonline.org [msjonline.org]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. researchgate.net [researchgate.net]

- 19. academicmed.org [academicmed.org]

- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Antifungal Effects of Benzoic Acid and Salicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synergistic antifungal effects of benzoic acid and salicylic acid, a combination historically recognized for its efficacy in topical fungal infection treatments, most notably as Whitfield's ointment. While the general mechanism involving salicylic acid's keratolytic enhancement of benzoic acid's fungistatic action is well-known, this paper delves into the cellular and molecular underpinnings of their synergy. This document consolidates available data on their mechanisms of action, proposes a model for their synergistic interaction, and provides detailed experimental protocols for researchers seeking to further investigate these compounds. A notable gap in the existing literature is the lack of quantitative synergy data, such as Fractional Inhibitory Concentration Index (FICI) values, for the specific combination of benzoic and salicylic acid. This guide addresses this gap by presenting a detailed, adaptable protocol for a checkerboard microdilution assay to enable researchers to generate this crucial data.

Introduction

Fungal infections, particularly those affecting the skin, remain a prevalent global health concern. The development of effective and accessible antifungal therapies is a continuous priority for researchers and drug development professionals. The combination of benzoic acid and salicylic acid has a long history of use in dermatology for treating superficial fungal infections.[1] Benzoic acid exhibits fungistatic properties, while salicylic acid acts as a keratolytic agent, facilitating the removal of the stratum corneum and enhancing the penetration of benzoic acid to the site of infection.[2][3] This guide explores the deeper synergistic mechanisms at play and provides the necessary tools for quantitative evaluation.

Mechanisms of Action

The synergistic antifungal effect of benzoic and salicylic acid arises from their distinct yet complementary modes of action on the fungal cell.

Benzoic Acid: Disrupting Intracellular Homeostasis

Benzoic acid's primary antifungal activity stems from its ability to disrupt the internal pH of fungal cells. In its undissociated form, it readily crosses the fungal cell membrane. Once inside the higher pH environment of the cytoplasm, it dissociates, releasing protons and acidifying the intracellular space. This acidification inhibits key metabolic processes.[4]

Specifically, benzoic acid has been shown to inhibit phosphofructokinase, a critical enzyme in the glycolytic pathway.[4] This inhibition leads to a decrease in ATP production, ultimately restricting fungal growth.[5][6]

Salicylic Acid: Compromising the Fungal Barrier and Energy Production

Salicylic acid contributes to the antifungal effect through two main mechanisms. Firstly, its keratolytic properties on the skin allow for better penetration of benzoic acid. Secondly, it has direct effects on the fungal cell itself. Studies have shown that salicylic acid can cause damage to the fungal plasma membrane, leading to increased permeability and leakage of essential intracellular components such as proteins.[7]

Furthermore, salicylic acid has been demonstrated to interfere with mitochondrial function. It can inhibit mitochondrial electron transport and oxidative phosphorylation, further depleting the cell's energy supply.[7]

The Synergistic Interaction: A Proposed Model

The synergy between benzoic acid and salicylic acid can be conceptualized as a multi-pronged attack on the fungal cell's defenses and metabolic capabilities. Salicylic acid first weakens the fungal cell's primary defense, the cell membrane, making it more permeable. This enhanced permeability facilitates the entry of benzoic acid into the cytoplasm.

Once inside, benzoic acid's acidification of the cytoplasm creates an environment where key metabolic enzymes, such as those in the glycolytic pathway, are inhibited. This effect is compounded by salicylic acid's direct assault on the mitochondria, the cell's powerhouses. The combined disruption of both glycolysis and oxidative phosphorylation leads to a severe energy crisis within the fungal cell, ultimately resulting in the cessation of growth and potential cell death.

Quantitative Data

The following table summarizes the available data on the individual antifungal activities of benzoic acid and salicylic acid against various fungal species. This data highlights their individual efficacy and underscores the need for quantitative synergy testing.

| Fungal Species | Compound | Concentration | Effect | Reference |

| Saccharomyces cerevisiae | Benzoic Acid | 0.2-0.3 mM | MIC | [4] |

| Plant Pathogenic Fungi | Benzoic Acid | 0.4-1.2 mg/Petri dish | Growth Inhibition | [11] |

| Trichophyton mentagrophytes | Salicylic Acid | - | 1.5 cm zone of inhibition | [8] |

| Trichophyton mentagrophytes | Benzoic Acid | - | No zone of inhibition | [8] |

| Eutypa lata | Salicylic Acid | 0.1 mM | Inhibited mycelial growth | [12] |

| Penicillium expansum | Salicylic Acid | 2.5 mM | 90% inhibition of germination | [7] |

Experimental Protocols

To address the gap in quantitative data, this section provides a detailed protocol for a checkerboard microdilution assay to determine the FICI of benzoic acid and salicylic acid against a relevant fungal pathogen, such as Trichophyton rubrum.

Checkerboard Microdilution Assay for FICI Determination

This protocol is adapted from standard methodologies for antifungal susceptibility testing.[13][14][15]

Objective: To quantify the synergistic antifungal activity of benzoic acid and salicylic acid by determining the Fractional Inhibitory Concentration Index (FICI).

Materials:

-

Benzoic acid (analytical grade)

-

Salicylic acid (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Trichophyton rubrum strain (e.g., ATCC 28188)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35°C)

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mg/mL stock solution of benzoic acid in DMSO.

-

Prepare a 10 mg/mL stock solution of salicylic acid in DMSO.

-

-

Inoculum Preparation:

-

Culture T. rubrum on SDA plates at 30°C for 7-10 days.

-

Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.

-

Filter the suspension through sterile gauze to remove hyphal fragments.

-

Adjust the conidial suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer.

-

Dilute the suspension 1:50 in RPMI-1640 medium to obtain a final inoculum of 2-10 x 10^4 CFU/mL.

-

-

Checkerboard Plate Setup:

-

Dispense 50 µL of RPMI-1640 medium into all wells of a 96-well plate.

-

In row A, add 50 µL of the benzoic acid stock solution to column 1. Perform serial twofold dilutions across the row to column 10.

-

In column 1, add 50 µL of the salicylic acid stock solution to row B. Perform serial twofold dilutions down the column to row G.

-

Using a multichannel pipette, transfer 50 µL from each well in column 1 (rows B-G) to the corresponding wells in columns 2-10.

-

This creates a matrix of decreasing concentrations of both compounds.

-

Column 11 serves as the growth control (no drug). Column 12 serves as the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to all wells except the sterility control wells.

-

Seal the plate and incubate at 35°C for 4-7 days, or until growth is clearly visible in the growth control wells.

-

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration showing no visible growth.

-

Calculate the FICI using the following formula: FICI = (MIC of Benzoic Acid in combination / MIC of Benzoic Acid alone) + (MIC of Salicylic Acid in combination / MIC of Salicylic Acid alone)

-

Interpret the results as follows:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive/Indifference

-

FICI > 4: Antagonism

-

-

Conclusion

The combination of benzoic acid and salicylic acid represents a classic example of synergistic drug action in antifungal therapy. While the keratolytic effect of salicylic acid is a key contributor to the overall clinical efficacy, the direct synergistic effects on the fungal cell at a molecular level are significant. Benzoic acid's disruption of intracellular pH and glycolysis, coupled with salicylic acid's detrimental effects on the cell membrane and mitochondrial function, creates a powerful and multifaceted antifungal attack.

The notable absence of quantitative synergy data (FICI values) in the current literature presents a clear opportunity for future research. The detailed experimental protocol provided in this guide is intended to facilitate such studies, enabling a more precise understanding and optimization of this enduring antifungal combination for the development of novel and effective topical therapies. Further investigation into the specific signaling pathways affected by the combined action of these two acids will also be crucial for a complete understanding of their synergistic relationship.

References

- 1. Griseofulvin and Whitfield’s ointment- time for their resurrection as part of multidrug therapy in management of recalcitrant dermatophyte infections? - IP Indian J Clin Exp Dermatol [ijced.org]

- 2. Systematic Review and Meta-analysis on Synthetic Antifungal versus Keratolytic Agents for Topical Treatment of Pityriasis Versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparative study to evaluate efficacy, safety and cost-effectiveness between this compound + oral fluconazole versus topical 1% butenafine in tinea infections of skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Activity Of Various Weak Organic Acids And Their Synergistic Effect Against S. Cerevisiae. [journalijar.com]

- 5. sdiarticle4.com [sdiarticle4.com]

- 6. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Salicylic Acid on the Metabolism of Mitochondrial Reactive Oxygen Species in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdiarticle4.com [sdiarticle4.com]

- 9. researchgate.net [researchgate.net]

- 10. journalmrji.com [journalmrji.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal Susceptibility Testing of Dermatophytes: Establishing a Medium for Inducing Conidial Growth and Evaluation of Susceptibility of Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Whitfield's Ointment Formulations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Whitfield's Ointment formulations. The information presented herein is intended to support research, development, and quality control of this topical antifungal preparation. This guide details the standard formulations, experimental protocols for characterization, and expected quantitative data for key quality attributes.

Introduction to this compound

This compound, also known as Compound Benzoic Acid Ointment, is a topical dermatological preparation primarily used for its keratolytic and antifungal properties.[1] Its efficacy is attributed to the synergistic action of its two active pharmaceutical ingredients (APIs): benzoic acid and salicylic acid. Benzoic acid exhibits fungistatic and antibacterial properties, while salicylic acid acts as a keratolytic agent, facilitating the removal of the outer layer of the skin and enhancing the penetration of benzoic acid. The combination of these two agents is often more effective than either used alone.[2]

The physicochemical properties of the ointment are critical to its therapeutic efficacy, stability, and patient acceptance. These properties are largely influenced by the ointment base in which the active ingredients are dispersed. Common bases include oleaginous (hydrocarbon) bases like petrolatum and absorption bases like emulsifying ointment.

Standard Formulations of this compound

The composition of this compound can vary, but the traditional and most widely recognized formulations are based on the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP).

Table 1: Standard Formulations of this compound

| Ingredient | Concentration (w/w) | Function | Reference |

| Active Pharmaceutical Ingredients | |||

| Benzoic Acid | 6% | Antifungal, Antibacterial | [1][3] |

| Salicylic Acid | 3% | Keratolytic, Fungicidal, Bacteriostatic | [1][3] |

| Common Ointment Bases | |||

| Petrolatum (White Soft Paraffin) | q.s. to 100% | Oleaginous Base | [4] |

| Emulsifying Ointment BP | q.s. to 100% | Absorption Base | [1] |

| Lanolin and Vaseline | Variable | Oleaginous/Absorption Base Components |

q.s. = quantum sufficit (as much as is sufficient)

Physicochemical Properties and Characterization

The following sections detail key physicochemical properties of this compound formulations and the experimental protocols for their determination.

Physical Appearance

This compound is typically a smooth, homogenous, and translucent preparation.[5] The color can range from white to off-white or light yellow.[2] It should be free from grittiness and signs of phase separation.

pH

The pH of a topical formulation is crucial for skin compatibility and the stability of the active ingredients. Salicylic acid imparts an acidic nature to the formulation. The ideal pH for topical preparations containing salicylic acid is generally between 3 and 4 to maintain its efficacy.[6][7]

Table 2: Expected pH Range for this compound

| Formulation Base | Expected pH Range |

| Petrolatum | 3.0 - 4.5 |

| Emulsifying Ointment | 3.0 - 5.0 |

Drug Content and Uniformity

Accurate quantification of benzoic acid and salicylic acid is essential for ensuring the quality and efficacy of the ointment. Spectrophotometric methods are commonly employed for this purpose.

Table 3: Typical Drug Content Specifications

| Active Ingredient | Specification (% of Labeled Amount) |

| Benzoic Acid | 90.0% - 110.0% |

| Salicylic Acid | 90.0% - 110.0% |

Rheological Properties: Viscosity

Viscosity influences the spreadability, extrudability, and residence time of the ointment on the skin. Ointments are non-Newtonian, shear-thinning fluids, meaning their viscosity decreases with increasing shear rate (e.g., during application).

Table 4: Expected Viscosity of Ointment Bases

| Ointment Base | Typical Viscosity Range (mPa.s at 25°C) |

| Petrolatum | 15,000 - 30,000 |

| Emulsifying Ointment | 20,000 - 40,000 |

Note: The incorporation of solid APIs can increase the viscosity of the final formulation.

Spreadability

Spreadability is a measure of the ease with which an ointment can be applied in a thin, even layer. It is a critical factor for patient compliance and the uniform delivery of the active ingredients.

Table 5: Representative Spreadability Values for Ointment Bases

| Ointment Base | Spreadability (g.cm/s) |

| Petrolatum | 10 - 20 |

| Emulsifying Ointment | 12 - 25 |

Extrudability

Extrudability refers to the force required to extrude the ointment from a collapsible tube. This parameter is important for ease of use and dosage consistency.

Table 6: General Extrudability Characteristics

| Formulation Property | Extrudability |

| High Viscosity | Lower Extrudability |

| Low Viscosity | Higher Extrudability |

In Vitro Drug Release

The release of the active ingredients from the ointment base is a prerequisite for their penetration into the skin and subsequent therapeutic action. The rate and extent of drug release are influenced by the type of ointment base. Emulsion-type bases tend to show a higher release rate for salicylic acid compared to purely oleaginous bases like petrolatum.[8]

Table 7: Expected In Vitro Release Profile Characteristics

| Ointment Base | Expected Drug Release Rate | Release Kinetics Model |

| Petrolatum (Oleaginous) | Slower | Often follows Higuchi or Logarithmic-time dependent model |

| Emulsifying Ointment (Absorption) | Faster | Typically follows Higuchi model |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of pH

-

Apparatus: A calibrated pH meter with a suitable electrode.

-

Procedure:

-

Accurately weigh 1 gram of the ointment formulation and disperse it in 10 mL of purified water.

-

Gently heat the dispersion to melt the ointment base and facilitate the partitioning of the acidic components into the aqueous phase.

-

Cool the mixture to room temperature while stirring continuously.

-

Calibrate the pH meter using standard buffer solutions (pH 4.0 and 7.0).

-

Immerse the pH electrode in the aqueous layer of the cooled dispersion.

-

Record the stable pH reading.

-

Perform the measurement in triplicate and report the average value.

-

Assay for Drug Content (Spectrophotometric Method)

-

Apparatus: UV-Vis Spectrophotometer.

-

Procedure:

-

Sample Preparation: Accurately weigh a quantity of ointment equivalent to approximately 60 mg of benzoic acid and 30 mg of salicylic acid. Dissolve the sample in a suitable solvent like chloroform and extract the active ingredients into an aqueous phase (e.g., dilute sodium hydroxide solution).

-

Standard Preparation: Prepare standard solutions of benzoic acid and salicylic acid of known concentrations in the same aqueous medium.

-

Measurement: Measure the absorbance of the sample and standard solutions at the wavelength of maximum absorbance for each component (approximately 271 nm for benzoic acid and 303 nm for salicylic acid in ethanol).[6][9][10]

-

Calculation: The concentrations of benzoic acid and salicylic acid in the sample are calculated using simultaneous equations based on the absorbance values and the absorptivity of the standards at the two wavelengths. Alternatively, a chromatographic method (e.g., HPLC) can be used for separation and quantification.

-

Viscosity Measurement

-

Apparatus: A rotational viscometer (e.g., cone and plate or parallel plate) with temperature control.

-

Procedure:

-

Place an appropriate amount of the ointment on the lower plate of the viscometer, ensuring no air bubbles are trapped.

-

Bring the upper plate (cone or parallel plate) to the correct gap setting.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

-

Apply a programmed range of shear rates (e.g., from 0.1 to 100 s⁻¹) and record the corresponding viscosity or shear stress.

-

Plot viscosity as a function of shear rate to obtain a rheogram.

-

Spreadability Test (Parallel Plate Method)

-

Apparatus: Two circular glass plates and a set of standard weights.

-

Procedure:

-

Place a pre-weighed amount of the ointment (e.g., 1 gram) on the center of the lower glass plate.

-

Carefully place the upper glass plate on top of the ointment.

-

Place a standard weight (e.g., 100 grams) on the upper plate and leave it for a specified time (e.g., 1 minute).

-

Measure the diameter of the circle to which the ointment has spread.

-

Spreadability (S) can be calculated using the formula: S = m × l / t, where 'm' is the weight tied to the upper slide, 'l' is the length of the glass slides, and 't' is the time taken to separate the slides. A larger diameter indicates better spreadability.

-

Extrudability Test

-

Apparatus: A texture analyzer or a custom-built apparatus with a plunger to apply force to a collapsible tube.

-

Procedure:

-

Fill a standard collapsible tube with a known amount of the ointment.

-

Mount the tube in the apparatus.

-

Apply a constant force or a constant speed of extrusion.

-

Measure the weight of the ointment extruded over a specific time period.

-

Extrudability is expressed as the weight of ointment extruded in a given time ( g/min ).

-

In Vitro Drug Release Test (IVRT) using Franz Diffusion Cell

-

Apparatus: Franz diffusion cell apparatus, synthetic membrane (e.g., polysulfone), and a validated analytical method (e.g., HPLC) for drug quantification.

-

Procedure:

-

Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

-

Fill the receptor compartment with a suitable dissolution medium (e.g., phosphate buffer pH 7.4) and maintain the temperature at 32°C ± 0.5°C to mimic skin surface temperature.

-

Apply a finite dose of the ointment (e.g., 300 mg) to the surface of the membrane in the donor compartment.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 12 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed medium.

-

Analyze the concentration of benzoic acid and salicylic acid in the collected samples using a validated analytical method.

-

Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time.

-

Conclusion

The physicochemical properties of this compound formulations are integral to their quality, stability, and therapeutic performance. A thorough understanding and characterization of these properties, utilizing the experimental protocols outlined in this guide, are essential for the development of safe, effective, and patient-compliant topical products. The choice of the ointment base is a critical determinant of these properties, particularly the rheological characteristics and the in vitro release of the active ingredients. This guide serves as a valuable resource for professionals engaged in the formulation, development, and quality assessment of this compound and other similar semi-solid dosage forms.

References

- 1. pharmasm.com [pharmasm.com]

- 2. specialchem.com [specialchem.com]

- 3. US4960592A - Lanolin and lanolin oil skin treatment composition - Google Patents [patents.google.com]

- 4. SOP for Spreadability Testing in Semisolids – SOP Guide for Pharma [pharmasop.in]

- 5. researchgate.net [researchgate.net]

- 6. essentiallynatural.co.za [essentiallynatural.co.za]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Extrudability determination: Significance and symbolism [wisdomlib.org]

- 9. ovid.com [ovid.com]

- 10. Kinetics of drug release from ointments: Role of transient-boundary layer - PubMed [pubmed.ncbi.nlm.nih.gov]

"Spectrum of activity for Whitfield's ointment against fungal pathogens"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Whitfield's ointment, a venerable topical formulation combining benzoic acid and salicylic acid, has long been a cost-effective treatment for superficial fungal infections. This technical guide provides an in-depth analysis of its spectrum of activity against key fungal pathogens, particularly dermatophytes. It consolidates available quantitative in-vitro data, details the experimental protocols for assessing antifungal efficacy, and elucidates the molecular mechanisms of action of its constituent compounds through signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals in the field of antifungal drug development and evaluation.

Introduction

This compound, typically formulated with 6% benzoic acid and 3% salicylic acid in a suitable base, has been a mainstay in the treatment of dermatophytoses such as tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch) for over a century.[1][2][3] Its enduring presence in pharmacopeias is a testament to its efficacy, particularly in resource-limited settings.[2][4] The ointment's antifungal action is attributed to the synergistic effects of its two active ingredients: the fungistatic properties of benzoic acid and the keratolytic action of salicylic acid.[4][5] This guide aims to provide a detailed technical overview of the scientific principles underpinning the antifungal activity of this compound.

Spectrum of Antifungal Activity: In-Vitro Data

The in-vitro efficacy of this compound and its individual components against various fungal pathogens has been documented in several studies. The following tables summarize the available quantitative data, including Minimum Inhibitory Concentration (MIC) and Zone of Inhibition measurements.

Table 1: Minimum Inhibitory Concentration (MIC) Data

| Fungal Species | Agent | Concentration/MIC | Reference |

| Candida albicans | Salicylic Acid | 1 mg/mL | [1] |

| Trichophyton mentagrophytes | Benzoic Acid | >1.2 mg/Petri dish (no complete inhibition) | [6] |

| Trichophyton mentagrophytes | Salicylic Acid | 3.12% (31,200 µg/mL) | [7] |

| Fusarium sambucinum | Benzoic Acid | 0.8 mg/Petri dish (100% inhibition) | [6] |

| Aspergillus spp. | Benzoic Acid Analogues | Varied | [8] |

Note: Data for a comprehensive range of dermatophytes for individual components and the combined ointment is limited in the reviewed literature.

Table 2: Zone of Inhibition Data

| Fungal Species | Agent | Concentration | Zone of Inhibition (mm) | Reference |

| Dermatophytes (from Athlete's foot) | Salicylic Acid | 100% | 5.50 | [7] |

| Dermatophytes (from Athlete's foot) | Salicylic Acid | 75% | 3.97 | [7] |

| Dermatophytes (from Athlete's foot) | Salicylic Acid | 50% | 3.67 | [7] |

| Trichophyton mentagrophytes | Benzoic Acid | Not specified | 0 | [9][10] |

| Trichophyton mentagrophytes | Salicylic Acid | Not specified | 15 | [9][10] |

| Trichophyton mentagrophytes | 6% Benzoic Acid + 3% Salicylic Acid (in a cream with 2% Miconazole) | Not specified | 50 | [9][10][11] |

Mechanisms of Antifungal Action

The antifungal efficacy of this compound stems from the distinct yet complementary mechanisms of its two active ingredients.

Benzoic Acid: Disruption of Intracellular pH and Energy Metabolism

Benzoic acid, a weak lipophilic acid, exerts its fungistatic effect by disrupting the fungal cell's internal environment. In its undissociated form, it readily penetrates the fungal cell membrane.[4][12] Once inside the more alkaline cytoplasm, it dissociates, releasing protons and lowering the intracellular pH.[1][12] This acidification inhibits key metabolic enzymes, most notably phosphofructokinase, a critical enzyme in the glycolytic pathway.[1][12] The inhibition of glycolysis leads to a depletion of ATP, the cell's primary energy currency, ultimately arresting fungal growth.[1][12][13]

Salicylic Acid: Keratolytic Action, Membrane Disruption, and Oxidative Stress

Salicylic acid's primary role in this compound is that of a keratolytic agent. It facilitates the shedding of the stratum corneum, the outermost layer of the skin, thereby removing infected keratinocytes and enhancing the penetration of benzoic acid to the site of infection.[4][5]

Beyond its keratolytic effect, salicylic acid possesses intrinsic antifungal properties. It can cause damage to the fungal plasma membrane, leading to increased permeability and leakage of essential intracellular components.[2][3] Furthermore, salicylic acid has been shown to induce the production of reactive oxygen species (ROS) within fungal cells.[14][15] The resulting oxidative stress can damage cellular macromolecules, including proteins, lipids, and nucleic acids, contributing to fungal cell death.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods are crucial for the accurate and reproducible assessment of antifungal activity. The following sections detail two common in-vitro assays.

Broth Microdilution Method (CLSI M38-A2)

The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.[1][4][12] This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol Outline:

-

Inoculum Preparation: A standardized suspension of fungal conidia or sporangiospores is prepared from a fresh culture and adjusted to a specific turbidity.

-

Drug Dilution: Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing RPMI-1640 broth.

-

Inoculation: Each well is inoculated with the fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.

-

Incubation: The microtiter plate is incubated at a specified temperature and duration (e.g., 28°C for 4-7 days for dermatophytes).

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Agar Disk Diffusion Method (Kirby-Bauer)

The Kirby-Bauer disk diffusion method is a widely used qualitative or semi-quantitative assay to determine the susceptibility of microorganisms to antimicrobial agents.

Protocol Outline:

-

Agar Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton or Sabouraud Dextrose Agar) is poured into Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test fungus to create a lawn of growth.

-

Disk Application: Paper disks impregnated with a known concentration of the antifungal agent are placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test fungus to grow.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk where fungal growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the fungus to the agent.

Conclusion

This compound remains a relevant and effective treatment for superficial fungal infections, owing to the synergistic action of its components. Benzoic acid disrupts fungal metabolism through intracellular acidification and ATP depletion, while salicylic acid enhances drug penetration and exhibits its own antifungal properties through membrane disruption and induction of oxidative stress. While clinical evidence supports its efficacy, a comprehensive understanding of its in-vitro activity is hampered by a lack of extensive, standardized quantitative data against a broad range of dermatophytes. Further research employing standardized protocols, such as those outlined in this guide, is warranted to fully characterize the antifungal spectrum of this historic yet valuable formulation. This will not only solidify our understanding of its therapeutic utility but also provide a baseline for the development of new and improved topical antifungal therapies.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. researchgate.net [researchgate.net]

- 3. SciELO.org - Scientific Electronic Library Online [scielo.sa.cr]

- 4. intertekinform.com [intertekinform.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. sdiarticle4.com [sdiarticle4.com]

- 8. sdiarticle4.com [sdiarticle4.com]

- 9. sdiarticle4.com [sdiarticle4.com]

- 10. journalmrji.com [journalmrji.com]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. Intertwined Roles of Reactive Oxygen Species and Salicylic Acid Signaling Are Crucial for the Plant Response to Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 14. asm.org [asm.org]

- 15. njccwei.com [njccwei.com]

Molecular Targets of Benzoic Acid in Fungal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid, a simple aromatic carboxylic acid, has a long history of use as an effective antifungal agent, particularly in the food and pharmaceutical industries.[1] Its efficacy is rooted in a multi-pronged attack on fungal cellular physiology. This technical guide delves into the core molecular targets of benzoic acid in fungal cells, providing a comprehensive overview of its mechanisms of action. We will explore its impact on intracellular pH, cell membrane integrity, key metabolic enzymes, and energy production. This guide consolidates quantitative data on its antifungal activity, details relevant experimental protocols, and provides visual representations of the key pathways involved to facilitate a deeper understanding for researchers and professionals in drug development.

Primary Molecular Mechanism: Intracellular Acidification

The principal antifungal action of benzoic acid stems from its ability to disrupt intracellular pH homeostasis.[1][2] As a weak acid, benzoic acid exists in both an undissociated and a dissociated (benzoate) form, with the equilibrium being pH-dependent.

The lipophilic, undissociated form of benzoic acid readily permeates the fungal cell membrane.[1] Once inside the more alkaline cytoplasm, it dissociates, releasing a proton (H+) and the benzoate anion.[1][2] This continuous influx and dissociation lead to an accumulation of protons, overwhelming the cell's natural pH buffering capacity and causing a significant drop in intracellular pH.[2]

This intracellular acidification has several downstream consequences:

-

Enzyme Inhibition: Many essential enzymes have a narrow optimal pH range for their activity. The lowered intracellular pH directly inhibits the function of numerous metabolic enzymes.[1]

-

Disruption of Metabolic Processes: The altered pH environment disrupts critical metabolic pathways necessary for fungal growth and survival.[1]

Experimental Protocol: Determination of Intracellular pH

A common method to determine intracellular pH involves the distribution of a radiolabeled weak acid, such as [14C]benzoic acid.[2]

Materials:

-

Fungal cell culture

-

[14C]benzoic acid (specific activity known)

-

Buffers of varying pH

-

Scintillation counter

-

Microcentrifuge

-

Scintillation vials and fluid

Procedure:

-

Grow fungal cells to the desired growth phase.

-

Harvest and wash the cells, resuspending them in a buffer of known external pH.

-

Add a known, low concentration (e.g., 0.01 mM) of [14C]benzoic acid to the cell suspension.[2]

-

Incubate for a short period to allow for the equilibration of the undissociated benzoic acid across the cell membrane.

-

Separate the cells from the extracellular medium by centrifugation through a layer of silicone oil to ensure rapid separation.

-

Measure the radioactivity in the cell pellet and the supernatant using a scintillation counter.

-

Determine the intracellular water volume, typically by measuring the difference between the wet and dry weight of a cell pellet.

-

Calculate the intracellular pH using the Henderson-Hasselbalch equation, based on the differential distribution of the radiolabel between the intracellular and extracellular compartments.

Key Molecular Targets

Plasma Membrane

While the primary mode of entry is passive diffusion of the undissociated form, there is evidence that benzoic acid can also affect the integrity of the fungal plasma membrane.[3] This can lead to increased permeability and leakage of essential intracellular components.

Inhibition of Phosphofructokinase (PFK)

A critical and well-documented molecular target of benzoic acid-induced intracellular acidification is the glycolytic enzyme phosphofructokinase (PFK).[2] PFK is a key regulatory enzyme in glycolysis, and its activity is highly pH-sensitive.

The inhibition of PFK disrupts the glycolytic pathway, leading to an accumulation of hexose monophosphates and a decrease in downstream intermediates.[2] This bottleneck in glycolysis severely impacts the cell's ability to produce energy.

Experimental Protocol: Phosphofructokinase (PFK) Activity Assay

PFK activity can be measured spectrophotometrically through a coupled enzyme assay.[4][5]

Materials:

-

Fungal cell lysate (source of PFK)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Fructose-6-phosphate (substrate)

-

ATP (substrate)

-

Coupling enzymes (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)

-

NADH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a fungal cell lysate by disrupting the cells (e.g., by sonication or glass bead homogenization) in a suitable buffer.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the cytosolic enzymes.

-

In a cuvette, combine the assay buffer, fructose-6-phosphate, ATP, coupling enzymes, and NADH.

-

Add the fungal cell lysate to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ is coupled to the PFK reaction, and the rate of NADH disappearance is proportional to the PFK activity.

-

To test the inhibitory effect of benzoic acid, pre-incubate the cell lysate with various concentrations of benzoic acid before adding the substrates.

-

Calculate the specific activity of PFK (units per mg of protein) and the percentage of inhibition by benzoic acid.

Mitochondrial Function and ATP Depletion

The disruption of glycolysis by PFK inhibition directly impacts the cell's energy currency, adenosine triphosphate (ATP).[2] The reduced flux through glycolysis leads to a decrease in the substrates available for mitochondrial respiration, resulting in a significant drop in intracellular ATP levels.[2] This energy depletion further compromises cellular processes essential for growth and survival.

Experimental Protocol: Measurement of Intracellular ATP Levels

Intracellular ATP concentrations can be quantified using a luciferin-luciferase bioluminescence assay.[6][7]

Materials:

-

Fungal cell culture

-

ATP extraction buffer (e.g., containing trichloroacetic acid or a commercial reagent)

-

Luciferin-luciferase reagent kit

-

Luminometer

-

ATP standard solution

Procedure:

-

Treat fungal cells with benzoic acid for the desired time.

-

Rapidly harvest the cells and extract the intracellular ATP using an appropriate extraction buffer. This step is critical to inactivate ATPases that would otherwise degrade the ATP.

-

Centrifuge to pellet cell debris.

-

In a luminometer-compatible plate or tube, mix the ATP extract with the luciferin-luciferase reagent.

-

Immediately measure the light output (luminescence). The amount of light produced is directly proportional to the ATP concentration.

-

Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the fungal extracts.

Cytochrome P450 Enzymes: CYP53 Family

Recent research has identified the CYP53 family of cytochrome P450 enzymes as a potential target for benzoic acid and its derivatives.[8] CYP53 enzymes are involved in the detoxification of benzoic acid in some fungi through hydroxylation.[9] Inhibition of this enzyme could enhance the antifungal efficacy of benzoic acid by preventing its degradation. While benzoic acid itself is a substrate, certain derivatives have been shown to act as inhibitors.[8]

Quantitative Data on Antifungal Activity

The antifungal efficacy of benzoic acid is dependent on the fungal species, the concentration of the acid, and the pH of the environment.

Table 1: Mycelial Growth Inhibition of Plant Pathogenic Fungi by Benzoic Acid

| Fungal Species | Benzoic Acid Concentration (mg/Petri dish) | Mycelial Growth Inhibition (%) |

| Fusarium sambucinum | 0.4 | 73.94 |

| 0.8 | 100 | |

| 1.2 | 100 | |

| Fusarium moniliforme | 0.4 | 64.8 |

| 0.8 | 78.6 | |

| 1.2 | 85.9 | |

| Rhizoctonia solani | 0.4 | 37.88 |

| 0.8 | 79.56 | |

| 1.2 | 100 | |

| Verticillium dahliae | 0.4 | 60.81 |

| 0.8 | 84.0 | |

| 1.2 | 100 | |

| Fusarium semitectum | 0.4 | 56.63 |

| Fusarium equisetum | 0.8 | 78.0 |

| Data compiled from Omar et al., 2018.[10] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Benzoic Acid Against Various Fungi

| Fungal Species | MIC (µg/mL) | pH |

| Magnaporthe oryzae | 62.5 - 125 | Not specified |

| Rhizoctonia solani | 62.5 - 125 | Not specified |

| Sclerotinia sclerotiorum | 62.5 - 125 | Not specified |

| Phytophthora capsici | 62.5 - 125 | Not specified |

| Candida albicans | >1000 | 7.0 |

| Staphylococcus aureus | 500 | 5.0 |

| Bacillus subtilis | 130 | 5.0 |

| Data compiled from Yoon et al., 2012 and H. Maria et al., 2007.[11][12] Note that the efficacy of benzoic acid is significantly higher at lower pH. |

Signaling Pathways and Logical Relationships

The multifaceted mechanism of action of benzoic acid can be visualized as a cascade of events initiated by its entry into the fungal cell.

Caption: Mechanism of benzoic acid antifungal action.

Conclusion

The antifungal activity of benzoic acid is not attributed to a single molecular target but rather to a cascade of physiological disruptions initiated by the acidification of the fungal cytoplasm. This leads to the inhibition of key metabolic enzymes like phosphofructokinase, disruption of the cell's energy production, and ultimately, the cessation of growth. The plasma membrane and specific detoxification enzymes like CYP53 also play roles in the complex interaction between benzoic acid and fungal cells. A thorough understanding of these molecular targets and the ability to quantify their effects through robust experimental protocols are essential for optimizing the use of benzoic acid as an antifungal agent and for the development of novel antifungal strategies.

References

- 1. What is Benzoic Acid used for? [synapse.patsnap.com]

- 2. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. newprairiepress.org [newprairiepress.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2.12. Measurement of Intracellular and Extracellular ATP Levels [bio-protocol.org]